molecular formula C10H10BrNO2 B2613645 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 1479298-59-3

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B2613645
CAS No.: 1479298-59-3
M. Wt: 256.099
InChI Key: VMWFULIQTNQJOS-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.099. The purity is usually 95%.
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Scientific Research Applications

Agricultural Fungicides

Oxazolidinones, such as famoxadone, are utilized in agriculture as potent fungicides. Famoxadone represents a new class of oxazolidinone fungicides that demonstrate excellent control over a variety of plant pathogens, including those from the Ascomycete, Basidiomycete, and Oomycete classes. These pathogens can infect crops like grapes, cereals, tomatoes, and potatoes. The development of famoxadone was the result of an extensive analog program initiated after discovering its fungicidal activity, highlighting the importance of oxazolidinones in protecting crops from diseases (Sternberg et al., 2001).

Antibacterial Agents

The oxazolidinone class has also made significant contributions to antibacterial therapy. Research into oxazolidinones has been focused on improving their safety profile and expanding their antibacterial spectrum. One study discovered that 1,2,3-triazoles bearing a substituent at the 4 position on oxazolidinones showed promising antibacterial properties with reduced activity against monoamine oxidase A, suggesting their potential for developing safer antibacterial agents (Reck et al., 2005).

Synthetic Organic Chemistry

In synthetic organic chemistry, the 1,3-oxazolidin-2-one nucleus is a favored heterocycle framework due to its versatility in synthetic approaches. The oxazolidinone ring system, particularly when substituted, serves as a crucial scaffold in the synthesis of various organic compounds, acting as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. This widespread application underlines the chemical's importance in creating complex organic molecules with high precision and efficiency (Zappia et al., 2007).

Efficient Synthesis Techniques

The catalysis-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions is another innovative application of oxazolidinones. This process allows the synthesis of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide without the need for additional catalysts or solvents, showcasing the compound's role in developing environmentally friendly synthetic methods (Xu et al., 2011).

Mechanism of Action

Properties

IUPAC Name

4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWFULIQTNQJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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